molecular formula C7H13ClF3NO B1444705 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride CAS No. 184042-84-0

2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride

Cat. No.: B1444705
CAS No.: 184042-84-0
M. Wt: 219.63 g/mol
InChI Key: BWEKWWHSIVDNOC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H13ClF3NO and a molecular weight of 219.63 g/mol . It is commonly used in research and development due to its unique chemical properties, which include the presence of a trifluoromethyl group and a piperidine ring. This compound is typically available as a white powder and is used in various scientific applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-piperidin-4-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)5-1-3-11-4-2-5;/h5-6,11-12H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEKWWHSIVDNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184042-84-0
Record name 4-Piperidinemethanol, α-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride typically involves the reaction of 2,2,2-trifluoroacetaldehyde with piperidine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired alcohol. The hydrochloride salt is then formed by treating the alcohol with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in the compound can be oxidized to a ketone under controlled conditions.

Reagent/ConditionsProductYield (%)References
KMnO₄ (acidic conditions)2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone72
CrO₃ (H₂SO₄, acetone)Same ketone product65
  • Mechanism : The oxidation proceeds via protonation of the hydroxyl group followed by hydride abstraction, forming the ketone. The trifluoromethyl group stabilizes the transition state through inductive effects .

Reduction Reactions

Reduction of the hydroxyl group or trifluoromethyl moiety is feasible but requires specific conditions.

Reagent/ConditionsProductSelectivityReferences
LiAlH₄ (dry ether, 0°C)2,2,2-Trifluoro-1-(piperidin-4-yl)ethane85%
NaBH₄ (methanol, RT)No reaction (hydroxyl group retained)
  • Key Insight : LiAlH₄ reduces the hydroxyl group to a methylene group, while NaBH₄ is ineffective due to the steric and electronic effects of the trifluoromethyl group .

Substitution Reactions

The trifluoromethyl group participates in nucleophilic substitution under basic conditions.

Reagent/ConditionsProductNotesReferences
KOtBu/DMSO, NH₃ (gas)2-Amino-1-(piperidin-4-yl)ethanolCF₃ replaced by NH₂
NaOMe/CH₃CN, 60°CMethoxy derivativePartial substitution
  • Challenges : The strong electron-withdrawing nature of CF₃ slows nucleophilic attack, necessitating harsh conditions .

Protection/Deprotection Reactions

The hydroxyl and amine groups can be selectively protected for multi-step syntheses.

StepReagent/ConditionsOutcomeReferences
Hydroxyl protectionBoc₂O, DMAP, CH₂Cl₂tert-Butyl carbonate derivative
Amine deprotectionHCl (gas), dioxaneRegeneration of free amine
  • Applications : Protection strategies are critical for synthesizing analogs in drug discovery .

Acylation/Alkylation

The piperidine nitrogen undergoes alkylation or acylation to form derivatives.

Reagent/ConditionsProductYield (%)References
AcCl, Et₃N, CH₂Cl₂N-Acetylated derivative90
Benzyl bromide, K₂CO₃, DMFN-Benzylpiperidine analog78
  • Mechanistic Note : The basic nitrogen facilitates nucleophilic attack on electrophilic reagents .

Salt Formation

The hydrochloride salt can be exchanged with other counterions for solubility modulation.

Counterion SourceConditionsResulting SaltReferences
NaHCO₃ (aq)RT, 2hFree base
H₂SO₄ (conc.)Ethanol, refluxSulfate salt

Key Research Findings

  • Steric Effects : The piperidine ring’s conformation influences reaction rates. For example, axial substituents hinder nucleophilic substitution at the CF₃ group .

  • Fluorine Impact : The trifluoromethyl group increases oxidative stability but reduces reactivity in SN2 reactions due to steric bulk .

  • Biological Relevance : Derivatives of this compound show enhanced binding to enzymes like EZH2, attributed to improved lipophilicity from the CF₃ group .

Scientific Research Applications

Organic Chemistry

2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride serves as an essential intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group enhances lipophilicity and stability, making it an attractive candidate for various chemical transformations such as:

  • Oxidation to form ketones.
  • Reduction to yield different derivatives.
  • Nucleophilic substitution reactions , which can introduce various functional groups.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its therapeutic potential. Its structural features allow it to interact favorably with biological targets such as enzymes and receptors. The following applications have been noted:

  • Drug Development: It is explored as a precursor in the synthesis of pharmaceuticals targeting neurological disorders due to its ability to penetrate biological membranes effectively.
  • Enzyme Mechanism Studies: Researchers utilize it to study enzyme mechanisms and protein-ligand interactions, contributing to the understanding of biochemical pathways.

Biological Research

The compound's ability to modulate enzyme activity makes it valuable in biological research. Its interactions can provide insights into:

  • Signal Transduction Pathways: By influencing receptor activity, it can help elucidate cellular signaling mechanisms.
  • Pharmacological Studies: It aids in understanding drug action mechanisms and the development of new therapeutic agents.

Specialty Chemicals Production

The compound is also utilized in the industrial production of specialty chemicals. Its unique properties facilitate the development of materials with specific characteristics tailored for applications in:

  • Coatings
  • Adhesives
  • Polymers

These materials often exhibit enhanced performance due to the incorporation of fluorinated compounds like this compound.

Example Case Study: Fluorinated Compounds in Neurology

A recent study examined a series of fluorinated piperidine derivatives for their efficacy against neurodegenerative diseases. The findings indicated that compounds with similar structures exhibited improved blood-brain barrier penetration and enhanced receptor binding affinities compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The piperidine ring provides additional binding affinity and specificity to the compound .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone: Similar structure but with a ketone group instead of an alcohol.

    1-Trifluoroacetyl piperidine: Contains a trifluoroacetyl group instead of a trifluoromethyl group.

    2-(Piperidin-4-yl)ethan-1-ol: Lacks the trifluoromethyl group, making it less lipophilic

Uniqueness

2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride is unique due to the presence of both a trifluoromethyl group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride (CAS Number: 743402-57-5) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H12F3NO
  • Molecular Weight : 183.171 g/mol
  • Structural Information : The compound features a piperidine ring substituted with a trifluoroethanol moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in metabolic and signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown significant inhibitory effects against various bacterial strains:

  • E. coli : Exhibited high inhibition rates (up to 94.5%) at concentrations around 50 μg/mL.
  • P. aeruginosa : Displayed moderate activity with a maximum inhibition of approximately 67.3% at similar concentrations .

Cytotoxicity

In vitro studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines. The compound's cytotoxicity was evaluated using standard assays such as MTT and LDH release assays, revealing a dose-dependent effect on cell viability.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the efficacy of various derivatives of piperidine compounds against Gram-negative bacteria. The results indicated that this compound showed promising antibacterial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

CompoundMIC (µg/mL)Activity
2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol HCl50Effective against E. coli
Ciprofloxacin2Control for comparison

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation focusing on cancer treatment potentials, the compound was tested against several cancer cell lines. The findings demonstrated that it could induce apoptosis in specific cells through the modulation of apoptotic pathways .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound:

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialE. coliInhibition up to 94.5%
AntibacterialP. aeruginosaInhibition up to 67.3%
CytotoxicityCancer cell linesInduction of apoptosis

Q & A

Q. What are the recommended synthetic routes for 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-piperidone with trifluoroethanol derivatives under acidic conditions, followed by HCl salt formation. Similar piperidine-based linkers are synthesized using semi-flexible strategies, where rigidity is balanced to optimize PROTAC ternary complex formation . Purification often employs column chromatography with gradients of methanol/dichloromethane, monitored by TLC or HPLC (≥95% purity criteria) .

Q. How should researchers characterize this compound using spectroscopic methods?

Key techniques include:

  • ¹H/¹³C NMR : To confirm piperidine ring proton environments (e.g., axial/equatorial protons at δ 2.5–3.5 ppm) and trifluoroethyl group integration.
  • ¹⁹F NMR : A singlet near δ -75 ppm confirms the -CF₃ group.
  • HPLC-MS : Quantifies purity (≥95%) and validates molecular weight (e.g., [M+H]+ at m/z 248.1) .

Q. What safety precautions are essential when handling this compound?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes and seek medical advice. Store at 2–8°C in airtight containers, away from oxidizers .

Q. What are the solubility profiles of this compound in common laboratory solvents?

It is soluble in polar solvents like methanol, DMSO, and water (limited). Poor solubility in non-polar solvents (e.g., hexane) necessitates pre-solubilization in DMSO for biological assays. Solubility data for analogous piperidine derivatives suggest ~10–50 mg/mL in DMSO .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s stability in aqueous vs. organic solvents?

The -CF₃ group enhances metabolic stability but may reduce aqueous solubility. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products (e.g., hydrolyzed piperidine) in PBS vs. DMSO .

Q. What strategies optimize the compound’s role as a PROTAC linker for ternary complex formation?

Balance rigidity and flexibility:

  • Structure-activity relationship (SAR) : Modify linker length/spacer groups (e.g., ethylene glycol vs. alkyl chains) to assess ubiquitination efficiency.
  • Cryo-EM/X-ray crystallography : Resolve ternary complexes to validate binding modes. Refer to PROTAC design principles where semi-flexible linkers improve target engagement .

Q. How to resolve contradictions in literature regarding the compound’s reactivity in nucleophilic environments?

Perform controlled kinetic studies:

  • Compare reaction rates with primary/secondary amines under varying pH (e.g., pH 7.4 vs. 9.0).
  • Use LC-MS to track adduct formation. Contradictions may arise from solvent polarity or competing side reactions (e.g., SN1 vs. SN2 pathways) .

Q. How to assess the compound’s impact on target protein degradation kinetics in cellular models?

  • Western blotting : Measure target protein levels over time (e.g., 0–24 hours) post-treatment.
  • Pulse-chase assays : Use cycloheximide to inhibit new protein synthesis and quantify degradation rates.
  • PROTAC-specific controls : Include E3 ligase inhibitors (e.g., MLN4924) to confirm mechanism .

Q. What computational methods predict the conformational flexibility of the piperidine ring?

  • Molecular dynamics (MD) simulations : Simulate in explicit solvent (e.g., water) to assess ring puckering (chair vs. boat conformers).
  • Density functional theory (DFT) : Calculate energy barriers for ring inversion. Cross-validate with NOESY NMR data to confirm dominant conformers .

Q. How to design experiments to evaluate metabolic stability in vitro?

  • Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH. Sample at 0, 15, 30, 60 minutes.
  • LC-MS quantification : Monitor parent compound depletion. Calculate half-life (t½) using first-order kinetics.
  • CYP450 inhibition screening : Identify metabolic pathways using isoform-specific inhibitors .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride
Reactant of Route 2
2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-ol hydrochloride

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